molecular formula C14H18F4O4 B5378273 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate

4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate

Cat. No. B5378273
M. Wt: 326.28 g/mol
InChI Key: OCKZXMVMFSEAOG-VOTSOKGWSA-N
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Description

4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate, also known as MCTFPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate is not fully understood, but it is believed to involve the interaction of the compound with specific target molecules in cells or tissues. 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate has been shown to bind to proteins such as albumin and alpha-1-acid glycoprotein, which may affect their function and distribution in the body.
Biochemical and Physiological Effects
4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate has been shown to have several biochemical and physiological effects, including anti-inflammatory and analgesic properties. In vitro studies have demonstrated that 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate can inhibit the production of pro-inflammatory cytokines and chemokines in immune cells. In vivo studies have shown that 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate can reduce pain and inflammation in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate is its versatility as a building block for the synthesis of various functional materials. 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate can be easily modified to introduce different functional groups or conjugated systems, which can be tailored for specific applications. However, one of the limitations of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate is its relatively low solubility in common organic solvents, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate, including the development of new synthetic methods for the compound and its derivatives, the exploration of its potential applications in biomedical engineering and drug delivery, and the investigation of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the safety and toxicity of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate in vivo, as well as its potential environmental impact.

Synthesis Methods

4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate can be synthesized through a reaction between 4-methylcyclohexanone and 2,2,3,3-tetrafluoropropyl acrylate in the presence of a base catalyst. The reaction proceeds through a Michael addition mechanism, followed by a dehydration step to form the final product.

Scientific Research Applications

4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate has been widely studied for its potential applications in various fields, including organic electronics, materials science, and chemical biology. In organic electronics, 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate has been used as a building block for the synthesis of conjugated polymers with high charge mobility and stability. In materials science, 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate has been incorporated into polymer matrices to improve their mechanical and thermal properties. In chemical biology, 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate has been used as a tool to study protein-ligand interactions and enzyme kinetics.

properties

IUPAC Name

4-O-(4-methylcyclohexyl) 1-O-(2,2,3,3-tetrafluoropropyl) (E)-but-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F4O4/c1-9-2-4-10(5-3-9)22-12(20)7-6-11(19)21-8-14(17,18)13(15)16/h6-7,9-10,13H,2-5,8H2,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKZXMVMFSEAOG-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)OC(=O)C=CC(=O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC(CC1)OC(=O)/C=C/C(=O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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